molecular formula C15H17N3O2 B2403784 2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251677-70-9

2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide

Cat. No. B2403784
CAS RN: 1251677-70-9
M. Wt: 271.32
InChI Key: IFFKICAYOCJKHI-UHFFFAOYSA-N
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Description

2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide is a complex organic compound. It contains a total of 43 atoms; 21 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains a total of 44 bonds; 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings .


Molecular Structure Analysis

The molecule contains several interesting features. It has 2 six-membered rings, which likely contribute to its stability . It also contains 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 amidine derivative . These functional groups could potentially participate in a variety of chemical reactions.

Scientific Research Applications

Antimicrobial Activity

Research into pyrimidine derivatives, such as the study by Hossan et al. (2012), has focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives with potential antimicrobial properties. These compounds were synthesized using citrazinic acid as a starting material, and many showed significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Radiosynthesis for Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study highlights the application of pyrimidine derivatives in the development of diagnostic tools for medical imaging, providing a method for synthesizing a compound designed for in vivo imaging using positron emission tomography (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).

Synthesis Methodologies

The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, as researched by Rahmouni et al. (2014), showcases the versatility of pyrimidine-based compounds. This study emphasizes the innovative methods for generating compounds with potential for various applications, including pharmaceutical development (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its interactions with biological systems, which could be influenced by factors such as its structure, functional groups, and stereochemistry .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Its interesting structure and functional groups suggest it could be a subject of future research in areas such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-4-6-13(7-5-10)17-14(19)8-18-9-16-12(3)11(2)15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKICAYOCJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide

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